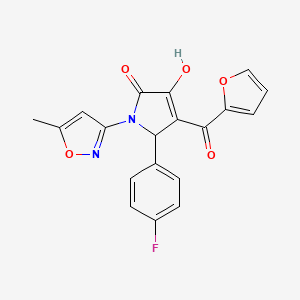

![molecular formula C13H14BrN3O2 B6423591 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956574-34-8](/img/structure/B6423591.png)

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of hydrazines with 1,3-diketones . The synthesis process usually involves careful control of temperature and pH to ensure the correct product is formed .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of different substituents on the ring can significantly influence the properties of the compound .Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, the bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, pyrazole derivatives are generally stable under normal temperatures and pressures . They may be sensitive to light, heat, and moisture, and should be stored in a cool, dry place .Mécanisme D'action

Target of Action

Similar pyrazole derivatives have been reported to exhibit antileishmanial and antimalarial activities . These activities suggest that the compound might interact with specific proteins or enzymes involved in the life cycle of these pathogens.

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets through a binding mechanism, leading to changes in the target’s function.

Biochemical Pathways

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of these pathogens.

Pharmacokinetics

A study on similar pyrazolidine-3,5-dione derivatives reported that these compounds were screened for their medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes . These properties significantly impact the bioavailability of the compound.

Result of Action

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might inhibit the growth or proliferation of these pathogens at the molecular and cellular levels.

Safety and Hazards

Propriétés

IUPAC Name |

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKIDMSNADLCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

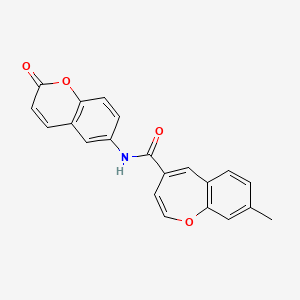

![N-[2-(4-chlorophenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B6423516.png)

![3-(2-{4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6423524.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423533.png)

![2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6423537.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6423546.png)

![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)

![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(pyridin-2-yl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6423554.png)

![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6423555.png)

![3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea](/img/structure/B6423556.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B6423567.png)

![N-[(furan-2-yl)methyl]-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B6423577.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6423588.png)